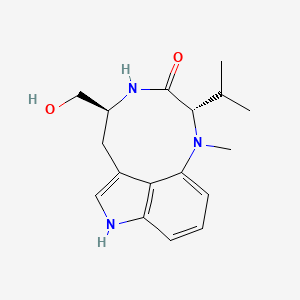

(-)-Indolactam V

説明

Indolactam V has been reported in Streptomyces blastmyceticus with data available.

only the (-)-isomer of indolactam V showed carcinogenic activity; structure given in first source

Structure

3D Structure

特性

IUPAC Name |

(10S,13S)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZOFMGZMUZSSK-LRDDRELGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60920432 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90365-57-4 | |

| Record name | (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90365-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indolactam V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090365574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Hydroxymethyl)-1-methyl-2-(propan-2-yl)-2,5,6,8-tetrahydro-1H-[1,4]diazonino[7,6,5-cd]indol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60920432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLACTAM V | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CIY9O1323 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (-)-Indolactam V on PKC Isozymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Indolactam V (ILV) is a potent synthetic analog of the teleocidin class of tumor promoters and a valuable research tool for studying the protein kinase C (PKC) family of serine/threonine kinases. As a diacylglycerol (DAG) mimetic, ILV activates conventional and novel PKC isozymes by binding to their tandem C1 domains. This technical guide provides a comprehensive overview of the mechanism of action of this compound on PKC isozymes, including its binding affinity, activation of downstream signaling cascades, and detailed experimental protocols for its study.

Introduction to this compound and the Protein Kinase C Family

This compound is an indole (B1671886) alkaloid that serves as a powerful activator of protein kinase C (PKC).[1] The PKC family comprises multiple isozymes that are critical players in a vast array of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and immune responses. These isozymes are broadly categorized into three subfamilies based on their activation requirements:

-

Conventional PKCs (cPKCs): α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): δ, ε, η, and θ, which are Ca²⁺-independent but require DAG.

-

Atypical PKCs (aPKCs): ζ and ι/λ, which are independent of both Ca²⁺ and DAG for their activation.

This compound, like the endogenous activator DAG and tumor-promoting phorbol (B1677699) esters, primarily targets the conventional and novel PKC isozymes.

Mechanism of Action: Binding and Activation of PKC Isozymes

The primary mechanism of action of this compound involves its direct interaction with the C1 domain of PKC isozymes. The C1 domain is a cysteine-rich zinc-finger motif that serves as the binding site for DAG and phorbol esters. Most conventional and novel PKC isozymes possess two C1 domains, designated C1A and C1B.

Upon binding to the C1 domain, this compound induces a conformational change in the PKC molecule. This relieves the autoinhibition imposed by the pseudosubstrate region, which in the inactive state blocks the substrate-binding cavity of the catalytic domain. The activated PKC then translocates from the cytosol to the plasma membrane, where it can phosphorylate a multitude of substrate proteins, thereby propagating downstream signaling events.[2] Studies have shown that this compound is a full activator of PKC, capable of inducing this translocation and subsequent downstream effects in a manner comparable to potent phorbol esters like tetradecanoyl phorbol acetate (B1210297) (TPA).[2]

Binding Affinity and Selectivity

This compound exhibits high affinity for several PKC isozymes, with binding constants (Ki and Kd) in the nanomolar range. This potent binding underscores its efficacy as a PKC activator. The selectivity of this compound for different PKC isozymes and their C1 domains has been a subject of considerable research, as isozyme-specific activation is key to dissecting their individual physiological roles. Some studies suggest that indolactam and its analogs may exhibit a degree of selectivity for the C1B domains of novel PKC isozymes (δ, ε, η, and θ) compared to phorbol esters and DAG.[3]

Table 1: Quantitative Binding Data of this compound with PKC Isozymes and C1 Domains [4]

| PKC Isozyme/Domain | Binding Constant (Ki/Kd) | Value (nM) |

| η-CRD2 (surrogate peptide) | Ki | 3.36 |

| γ-CRD2 (surrogate peptide) | Ki | 1030 |

| η-C1B | Kd | 5.5 |

| ε-C1B | Kd | 7.7 |

| δ-C1B | Kd | 8.3 |

| β-C1A-long | Kd | 18.9 |

| α-C1A-long | Kd | 20.8 |

| β-C1B | Kd | 137 |

| γ-C1A | Kd | 138 |

| γ-C1B | Kd | 213 |

Table 2: Cellular Potency of this compound [4]

| Cell Line | Parameter | Value (nM) | Effect |

| HL-60 | EC50 | 5 | Inhibition of monocyte growth |

| HL-60 | ED50 | 5.3 (µM) | Induction of cell adhesion |

Downstream Signaling Pathways Activated by this compound

Activation of PKC by this compound initiates a cascade of downstream signaling events that can vary depending on the specific PKC isozymes activated and the cellular context.

Modulation of Muscarinic Receptor Function and Calcium Mobilization

In neuronal cells, this compound has been shown to impact muscarinic receptor signaling.[2] Activation of PKC by ILV can lead to a decrease in the sensitivity of cells to muscarinic agonist-induced Ca²⁺ mobilization and can also induce the down-regulation of cell surface muscarinic receptors.[2] This suggests a negative feedback mechanism where PKC activation desensitizes the cell to further stimulation through G-protein coupled receptors that signal via phospholipase C.

Regulation of Gene Expression and Cell Fate

This compound has been demonstrated to influence gene expression, particularly in the context of cellular differentiation. For instance, it promotes the differentiation of human embryonic stem cells (hESCs) into the pancreatic lineage by increasing the mRNA levels of key transcription factors such as Pdx1, HNF6, PTF1A, SOX9, HB9, and PROX1.[4]

Involvement in the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade, is a well-established downstream target of PKC. While direct studies on the effect of this compound on the MAPK/ERK pathway are ongoing, the known interactions of other PKC activators with this pathway suggest a likely role. Activation of PKC can lead to the phosphorylation and activation of Raf, which in turn activates MEK, and subsequently ERK. Activated ERK can then translocate to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with PKC isozymes.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for PKC isozymes by measuring its ability to compete with a radiolabeled ligand, typically [³H]phorbol 12,13-dibutyrate ([³H]PDBu), for binding to the C1 domain.

Materials:

-

Purified recombinant PKC isozymes

-

This compound stock solution (in DMSO)

-

[³H]PDBu (specific activity ~15-20 Ci/mmol)

-

Binding buffer: 50 mM Tris-HCl (pH 7.4), 100 µg/mL phosphatidylserine, 1 mM CaCl₂, 1 mM dithiothreitol (B142953) (DTT)

-

Wash buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the purified PKC isozyme, a fixed concentration of [³H]PDBu (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled PDBu (e.g., 10 µM).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]PDBu binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of this compound to activate the kinase function of PKC, which is assessed by the phosphorylation of a specific substrate.

Materials:

-

Purified recombinant PKC isozymes

-

This compound stock solution (in DMSO)

-

PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

-

Kinase buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/mL phosphatidylserine

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

Stopping solution: 75 mM phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, PKC isozyme, and the substrate.

-

Add varying concentrations of this compound to the reaction mixture. Include a control with no activator and a positive control with a known activator like PDBu.

-

Pre-incubate the mixture for 5-10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 10-20 minutes at 30°C.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose paper.

-

Wash the P81 papers three times with the stopping solution to remove unincorporated [γ-³²P]ATP.

-

Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Plot the kinase activity (in cpm or pmol of phosphate (B84403) incorporated) against the concentration of this compound to determine the EC₅₀ value for activation.

Cellular PKC Translocation Assay

This cell-based assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane upon treatment with this compound.

Materials:

-

Cultured cells expressing the PKC isozyme of interest (can be endogenously or exogenously expressed, often as a fusion with a fluorescent protein like GFP)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against the PKC isozyme (if not using a fluorescently tagged protein)

-

Fluorescently labeled secondary antibody

-

Fluorescence microscope

Procedure:

-

Seed the cells on glass coverslips and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes). Include an untreated control.

-

Wash the cells with PBS and fix them with the fixative.

-

If not using a fluorescently tagged protein, permeabilize the cells and incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Visualize the subcellular localization of the PKC isozyme using a fluorescence microscope. In activated cells, a clear translocation from a diffuse cytosolic staining to a distinct membrane-associated staining will be observed.

Conclusion

This compound is a powerful pharmacological tool for the investigation of PKC-mediated signaling. Its high affinity for conventional and novel PKC isozymes allows for the robust activation of these kinases, leading to a wide range of cellular responses. The detailed understanding of its mechanism of action, coupled with the experimental protocols outlined in this guide, provides researchers, scientists, and drug development professionals with the necessary information to effectively utilize this compound in their studies of PKC biology and its role in health and disease. Further research into the isozyme selectivity of this compound and its analogs will continue to refine our understanding of the specific functions of individual PKC family members and may pave the way for the development of more targeted therapeutic agents.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indolactam and benzolactam compounds as new medicinal leads with binding selectivity for C1 domains of protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

what is the origin of (-)-Indolactam V

An In-depth Technical Guide to the Origin of (-)-Indolactam V

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ILV) is a pivotal molecule in chemical biology and drug discovery, serving as the core structure of the teleocidin family of tumor promoters and a potent activator of protein kinase C (PKC).[1][2][3] This technical guide provides a comprehensive overview of the origin of this compound, detailing its initial discovery, biosynthesis, and its foundational role in the synthesis of other significant compounds. This document adheres to stringent data presentation and visualization standards to cater to a scientific audience.

Discovery and Natural Occurrence

Interestingly, this compound was first chemically synthesized and named by Shudo before its isolation from a natural source.[1] It was subsequently isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17.[1] It is recognized as a biosynthetic precursor to the teleocidin class of indole (B1671886) alkaloids.[1] The unique structure of ILV, featuring a nine-membered lactam ring bridging the indole 3- and 4-positions, has garnered significant attention in organic and medicinal chemistry.[1]

Table 1: Key Milestones in the Discovery of this compound

| Milestone | Description | Reference |

| Chemical Synthesis | First synthesized and named by Shudo's group. | [1] |

| Natural Isolation | Isolated from the actinomycete Streptoverticillium blastmyceticum NA39-17. | [1][4] |

| Biological Activity | Identified as a potent activator of protein kinase C (PKC). | [2][5][6] |

| Biosynthetic Precursor | Established as a key intermediate in the biosynthesis of teleocidins. | [1] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex enzymatic process primarily involving nonribosomal peptide synthetases (NRPS) and cytochrome P450 enzymes.[7] The pathway commences with the precursors L-tryptophan and L-valine.

Key Enzymes and Genes

The core biosynthetic machinery involves the following key enzymes:

-

LtxA/TleA: A nonribosomal peptide synthetase (NRPS) responsible for the condensation of L-tryptophan and L-valine.[7]

-

LtxB/TleB: A cytochrome P450 enzyme that catalyzes the oxidative cyclization to form the characteristic nine-membered ring of indolactam V.[7]

Biosynthetic Pathway

The proposed biosynthetic pathway can be summarized in the following steps:

-

Dipeptide Formation: The NRPS enzyme LtxA/TleA activates and condenses L-tryptophan and L-valine to form a linear dipeptide intermediate.

-

Oxidative Cyclization: The P450 enzyme LtxB/TleB catalyzes an intramolecular C-N bond formation, resulting in the cyclization of the dipeptide and the formation of the nine-membered lactam ring of this compound.[7]

Experimental Protocol: Elucidation of the Biosynthetic Pathway

The elucidation of the biosynthetic pathway of this compound has involved a combination of genetic and biochemical experiments. A general workflow for identifying and characterizing the biosynthetic gene cluster is as follows:

-

Genomic Library Construction: A cosmid or BAC library of the producing organism's (S. blastmyceticum) genomic DNA is created.

-

Gene Cluster Identification: The library is screened using probes designed from conserved sequences of known NRPS or P450 genes.

-

Gene Inactivation and Heterologous Expression: To confirm the function of candidate genes, targeted gene knockout experiments are performed in the native producer. Alternatively, the entire gene cluster can be expressed in a heterologous host to confirm the production of this compound.

-

In Vitro Enzymatic Assays: The individual enzymes (e.g., LtxA and LtxB) are overexpressed and purified. Their catalytic activities are then tested in vitro with the proposed substrates to confirm their specific roles in the pathway.

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of this compound.

Role as a Synthetic Precursor

This compound is not only a naturally occurring bioactive molecule but also a crucial starting material for the total synthesis of other complex natural products and their analogs.[5][8][9][10][11]

Synthesis of Cytoblastin

One notable application is in the synthesis of Cytoblastin, a drug with potential applications in cancer therapy. This compound serves as a key precursor in the synthetic routes to this complex molecule.[8]

Total Synthesis of this compound

The strategic importance of this compound has driven the development of numerous total synthesis strategies. These approaches are critical for providing access to larger quantities of the molecule for biological studies and for the synthesis of analogs.

Table 2: Overview of Selected Total Synthesis Approaches for this compound

| Starting Material | Key Reaction | Overall Yield (%) | Number of Steps | Reference |

| 4-Nitrotryptophan derivative | Pd-catalyzed indole synthesis, Lactamization | 49 | 8 | [1] |

| L-Glutamic acid | Pd-catalyzed indole synthesis, Lactamization | 18 | 12 | [1][12] |

| 4-Bromoindole | Copper-catalyzed amino acid arylation | Not specified | 8 | [9][10][11] |

| Tryptophan methyl ester | Photocyclisation, Nitrene-mediated ring expansion | Not specified | 7 | [3] |

Experimental Protocol: A Representative Synthetic Step (Lactamization)

A common challenge in the synthesis of this compound is the formation of the nine-membered lactam ring. A representative protocol for this key step is as follows:

-

Reactant Preparation: The linear amino acid precursor is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF).

-

Coupling Agent Addition: A peptide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is added to the reaction mixture.

-

Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to facilitate the reaction.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: The reaction mixture is quenched, extracted with an organic solvent, and the crude product is purified by column chromatography to yield the desired lactam.

Interaction with Signaling Pathways

This compound is a potent activator of protein kinase C (PKC), a family of enzymes crucial for cellular signal transduction.[2][13][14][15][16] Its ability to mimic the endogenous PKC activator, diacylglycerol (DAG), makes it a valuable tool for studying PKC-mediated signaling pathways.

Mechanism of PKC Activation

-

Binding to the C1 Domain: this compound binds to the C1 domain of PKC, a region that normally binds to DAG.

-

Conformational Change: This binding induces a conformational change in the PKC enzyme.

-

Enzyme Activation: The conformational change relieves autoinhibition and activates the kinase domain, allowing it to phosphorylate its downstream target proteins.

Downstream Effects

The activation of PKC by this compound can lead to a variety of cellular responses, including:

-

Cell proliferation and differentiation

-

Gene expression changes

-

Modulation of ion channel activity[14]

-

Changes in receptor functions[2]

Visualization of the PKC Activation Pathway

Caption: Activation of Protein Kinase C by this compound.

Conclusion

This compound, originating from the actinomycete Streptoverticillium blastmyceticum, stands as a molecule of profound scientific interest. Its journey from a synthetic curiosity to a naturally occurring biosynthetic precursor and a potent modulator of cellular signaling underscores its importance in chemical biology and drug discovery. The elucidation of its biosynthetic pathway and the development of numerous total synthesis strategies have paved the way for the creation of novel analogs with potential therapeutic applications, particularly in the realm of cancer research.[17] The continued study of this compound and its derivatives promises to yield further insights into the intricate world of cellular signaling and provide new avenues for therapeutic intervention.

References

- 1. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of (–)-indolactam V - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. (2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one | C17H23N3O2 | CID 105000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uh-ir.tdl.org [uh-ir.tdl.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Total synthesis of (−)-indolactam V - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Protein kinase C activation in B cells by indolactam inhibits anti-Ig-mediated phosphatidylinositol bisphosphate hydrolysis but not B cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PKC-interacting proteins: from function to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of (-)-Indolactam V and Teleocidins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the biological activities of (-)-Indolactam V and the teleocidin class of compounds. Both are potent activators of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction, and are widely recognized as tumor promoters. This document delves into their quantitative biological data, detailed experimental methodologies, and the signaling pathways they modulate, offering a valuable resource for researchers in oncology, cell biology, and pharmacology.

Introduction: Potent Modulators of Protein Kinase C

This compound (ILV) represents the core structure of the teleocidins, a group of naturally occurring indole (B1671886) alkaloids. While ILV itself demonstrates significant biological activity, the various teleocidins, such as teleocidin A and B, possess additional isoprenoid chains that modulate their potency and membrane interactions. Their shared ability to bind to and activate PKC makes them invaluable tools for studying the roles of this enzyme family in cellular processes and disease. The primary mechanism of action for both this compound and teleocidins is their function as agonists for the C1 domain of PKC isozymes, mimicking the endogenous ligand, diacylglycerol (DAG).

Quantitative Biological Activity

The following tables summarize the key quantitative data comparing the biological activities of this compound and various teleocidins.

Table 1: Protein Kinase C (PKC) Isozyme Binding Affinity (Ki) of this compound

| PKC Isozyme | Ki (nM) |

| α | 11[1] |

| β | 6[1] |

| γ | 19[1] |

| δ | 8[1] |

| ε | 22[1] |

| η | 16[1] |

Table 2: Dissociation Constants (Kd) of this compound for PKC C1 Domains

| PKC C1 Domain | Kd (nM) |

| η-C1B | 5.5[2] |

| ε-C1B | 7.7[2] |

| δ-C1B | 8.3[2] |

| θ-C1B | 8.7 |

| β-C1A-long | 18.9[2] |

| α-C1A-long | 20.8[2] |

| β-C1B | 137[2] |

| γ-C1A | 138[2] |

| γ-C1B | 213[2] |

Table 3: Comparative Cellular Activities

| Activity | This compound | Teleocidins |

| Induction of Ornithine Decarboxylase (ODC) in Mouse Skin | Active | More Potent |

| Induction of HL-60 Cell Adhesion | Active | More Potent |

| Tumor-Promoting Activity on Mouse Skin | Active | Potent Tumor Promoters |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and teleocidins.

Protein Kinase C (PKC) Binding Assay

This assay measures the ability of a compound to displace a radiolabeled phorbol (B1677699) ester, such as [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from the C1 domain of PKC.

Materials:

-

Purified PKC isozymes

-

[3H]PDBu

-

Phosphatidylserine (PS)

-

Bovine Serum Albumin (BSA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM DTT)

-

Test compounds (this compound, teleocidins)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PKC isozyme, PS, and BSA.

-

Add varying concentrations of the test compound or vehicle control to the reaction mixture.

-

Initiate the binding reaction by adding [3H]PDBu.

-

Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in a wash buffer (e.g., cold assay buffer).

-

Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a non-radiolabeled phorbol ester) from the total binding.

-

Determine the Ki value using competitive binding analysis software.

In Vitro PKC Activation Assay

This assay measures the phosphotransferase activity of PKC on a specific substrate in the presence of activators.

Materials:

-

Purified PKC isozymes

-

PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)

-

[γ-32P]ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) or test compounds

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, PKC substrate, and purified PKC isozyme.

-

Add PS and either DAG (as a positive control) or varying concentrations of the test compound.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the mixture at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding a solution like TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the precipitate or the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that produces half-maximal activation (EC50).

Ornithine Decarboxylase (ODC) Induction Assay in Mouse Skin

This assay measures the in vivo activity of ODC, a key enzyme in polyamine biosynthesis and a marker of cell proliferation and tumor promotion.

Materials:

-

Mice (e.g., CD-1 or SENCAR)

-

Test compounds dissolved in a suitable vehicle (e.g., acetone)

-

[14C]Ornithine

-

Trichloroacetic acid (TCA)

-

Hyamine hydroxide (B78521) or other CO2 trapping agent

-

Scintillation counter

Procedure:

-

Shave the dorsal skin of the mice.

-

Topically apply the test compound or vehicle control to the shaved skin.

-

At a specified time after treatment (e.g., 4-6 hours), sacrifice the mice and excise the treated skin.

-

Prepare epidermal homogenates from the skin samples.

-

Incubate the homogenates with [14C]ornithine in a sealed flask containing a center well with a CO2 trapping agent.

-

Stop the reaction by injecting TCA into the main compartment of the flask.

-

Allow the released [14C]CO2 to be trapped by the agent in the center well.

-

Remove the center well and measure the radioactivity using a scintillation counter.

-

Express ODC activity as nmol of CO2 released per mg of protein per hour.

HL-60 Cell Adhesion Assay

This assay measures the ability of compounds to induce the adhesion of the human promyelocytic leukemia cell line, HL-60, a characteristic of their differentiation into macrophage-like cells.

Materials:

-

HL-60 cells

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Test compounds

-

Multi-well culture plates

-

A method for quantifying adherent cells (e.g., crystal violet staining, fluorescent labeling)

Procedure:

-

Seed HL-60 cells in multi-well plates.

-

Treat the cells with varying concentrations of the test compound or vehicle control.

-

Incubate the plates for a specified period (e.g., 24-48 hours) to allow for cell adhesion.

-

Gently wash the plates to remove non-adherent cells.

-

Quantify the number of adherent cells. For crystal violet staining:

-

Fix the adherent cells with a fixative (e.g., methanol).

-

Stain the cells with a crystal violet solution.

-

Wash away the excess stain.

-

Solubilize the stain with a solvent (e.g., acetic acid or SDS).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Calculate the percentage of adherent cells relative to the total number of cells seeded.

Signaling Pathways and Experimental Workflows

The biological effects of this compound and teleocidins are primarily mediated through the activation of PKC. The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Protein Kinase C (PKC) Signaling Pathway

Caption: PKC signaling pathway activated by this compound and teleocidins.

Experimental Workflow for Assessing Biological Activity

Caption: Workflow for evaluating the biological activity of PKC activators.

Conclusion

This compound and the teleocidins are powerful pharmacological tools for investigating the multifaceted roles of Protein Kinase C. While this compound provides the fundamental scaffold for PKC activation, the teleocidins, with their varied side chains, offer a broader range of potencies and cellular effects. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at understanding PKC-mediated signaling pathways in both normal physiology and disease states, particularly in the context of cancer biology and drug development. The provided signaling pathway and workflow diagrams offer a clear visual representation of the key molecular events and experimental strategies in this field of research.

References

(-)-Indolactam V: A Comprehensive Technical Guide on its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Indolactam V (ILV) is a potent tumor promoter and a valuable research tool for studying protein kinase C (PKC) signaling. First synthesized before its isolation from Streptoverticillium blastmyceticum, ILV serves as the foundational core of the teleocidin class of natural products. Its ability to bind to the C1 domain of PKC isoforms with high affinity, mimicking the endogenous ligand diacylglycerol (DAG), makes it a powerful activator of this critical family of serine/threonine kinases. This technical guide provides an in-depth overview of the discovery, history, and total synthesis of this compound. It further details its mechanism of action as a PKC activator, summarizing its binding affinities to various PKC isozymes. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of pertinent signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important molecule.

Discovery and History

This compound holds a unique place in the history of natural product chemistry, as it was first created through chemical synthesis before its eventual isolation from a natural source. In the early 1980s, Japanese researchers were investigating the structure-activity relationships of teleocidins, a class of potent tumor promoters isolated from Streptomyces. Through these studies, they synthesized the nine-membered lactam core structure, which they named "indolactam V". Later, in 1984, this same compound was isolated from the bacterium Streptoverticillium blastmyceticum and its absolute stereochemistry was determined to be this compound. This discovery established this compound as the fundamental pharmacophore of the teleocidin family, responsible for their potent biological activity.

Total Synthesis of this compound

The total synthesis of this compound has been a subject of significant interest, with multiple strategies developed to construct its unique nine-membered ring system fused to an indole (B1671886) core. Two prominent and effective approaches are the palladium-catalyzed indole synthesis and the copper-catalyzed amino acid arylation.

Palladium-Catalyzed Indole Synthesis Approach

One of the successful total syntheses of this compound utilizes a palladium-catalyzed reaction to construct the indole ring.[1] This method involves the coupling of a substituted aniline (B41778) with an aldehyde to form the indole core, followed by a series of transformations to complete the synthesis. A key feature of this approach is the efficient and stereocontrolled introduction of the amino acid-derived portion of the molecule.

Copper-Catalyzed Amino Acid Arylation Approach

A more recent and concise total synthesis of this compound employs a copper-catalyzed N-arylation of an amino acid.[2][3] This modular approach allows for the efficient coupling of a 4-bromoindole (B15604) with an amino acid, forming a key intermediate. Subsequent peptide coupling and intramolecular cyclization yield the final product in a highly efficient manner. This strategy offers the advantage of easily diversifying the amino acid component to generate novel analogs.[4]

Mechanism of Action: Protein Kinase C Activation

This compound exerts its biological effects primarily through the activation of protein kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

Binding to the C1 Domain

PKC isozymes are broadly classified into three subfamilies: conventional (cPKCs: α, βI, βII, γ), novel (nPKCs: δ, ε, η, θ), and atypical (aPKCs: ζ, ι/λ). Both conventional and novel PKCs possess a regulatory C1 domain, which is the binding site for the second messenger diacylglycerol (DAG) and phorbol (B1677699) esters. This compound, as a structural mimic of DAG, binds to this C1 domain with high affinity, causing a conformational change in the PKC molecule.[5] This relieves autoinhibition and leads to the activation of the kinase domain.

Quantitative Binding Data

The binding affinity of this compound varies among the different PKC isozymes, which contributes to its diverse biological effects. The following table summarizes the reported dissociation constants (Kd) and inhibition constants (Ki) of this compound for various PKC isozyme C1 domains.

| PKC Isozyme/Domain | Binding Constant (Kd/Ki) |

| η-CRD2 (surrogate peptide) | Ki = 3.36 nM |

| γ-CRD2 (surrogate peptide) | Ki = 1.03 µM |

| η-C1B | Kd = 5.5 nM |

| ε-C1B | Kd = 7.7 nM |

| δ-C1B | Kd = 8.3 nM |

| β-C1A-long | Kd = 18.9 nM |

| α-C1A-long | Kd = 20.8 nM |

| β-C1B | Kd = 137 nM |

| γ-C1A | Kd = 138 nM |

| γ-C1B | Kd = 213 nM |

Experimental Protocols

Total Synthesis of this compound (Copper-Catalyzed Arylation Method)

This protocol is a summarized representation of the concise, eight-step synthesis. For detailed experimental procedures, please refer to the supplementary information of the cited literature.[2][4]

-

N-Tosylation of 4-Bromoindole: 4-Bromoindole is treated with p-toluenesulfonyl chloride in the presence of a base to protect the indole nitrogen.

-

Copper-Catalyzed N-Arylation: The protected 4-bromoindole is coupled with L-valine methyl ester using a copper(I) iodide catalyst and a suitable ligand in a solvent such as DMSO.

-

Dipeptide Formation: The resulting N-aryl amino acid ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with L-tryptophan methyl ester using a standard peptide coupling reagent like HATU.

-

Saponification: The methyl ester of the dipeptide is hydrolyzed to the carboxylic acid using a base like lithium hydroxide.

-

Intramolecular Cyclization: The nine-membered lactam ring is formed via an intramolecular nucleophilic substitution reaction, typically by treating the precursor with a base.

-

Detosylation: The tosyl protecting group on the indole nitrogen is removed.

-

Reduction of the Tryptophan Carboxylic Acid: The carboxylic acid group of the tryptophan residue is reduced to a primary alcohol using a reducing agent such as lithium aluminum hydride.

-

Final Deprotection: Any remaining protecting groups are removed to yield this compound.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity using a radioactive filter-binding assay.

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, CaCl2, a PKC substrate (e.g., histone H1 or a specific peptide substrate), and [γ-³²P]ATP.

-

Enzyme and Activator Addition: Purified PKC isozyme is added to the reaction mixture. To measure activated PKC, this compound and a phospholipid cofactor (e.g., phosphatidylserine) are also added. Control reactions are run in the absence of the activator.

-

Initiation and Incubation: The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper filters.

-

Washing: The filters are washed extensively with a solution like phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Scintillation Counting: The radioactivity retained on the filters, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter.

-

Data Analysis: PKC activity is calculated as the amount of phosphate (B84403) incorporated into the substrate per unit time and is expressed as a percentage of the maximal activation.

C1 Domain Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the C1 domain of a specific PKC isozyme.

-

Preparation of C1 Domain: The C1 domain of the PKC isozyme of interest is expressed and purified.

-

Assay Buffer and Reagents: An assay buffer is prepared containing a buffer (e.g., Tris-HCl), bovine serum albumin (BSA), and a phospholipid (e.g., phosphatidylserine). A radiolabeled ligand with known high affinity for the C1 domain, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), is used.

-

Competition Assay Setup: A series of tubes are prepared containing the purified C1 domain, a fixed concentration of [³H]PDBu, and varying concentrations of unlabeled this compound.

-

Incubation: The mixtures are incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through polyethyleneimine-treated glass fiber filters, followed by rapid washing.

-

Quantification: The amount of bound [³H]PDBu on the filters is determined by liquid scintillation counting.

-

Data Analysis: The data are analyzed using a suitable software to calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu). The Ki value for this compound can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

dot

Caption: Activation of PKC by this compound.

dot

Caption: Workflow for the total synthesis of this compound.

dot

Caption: Downstream signaling pathways of PKC activation.

References

- 1. Total Synthesis of Indolactam V - ChemistryViews [chemistryviews.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. C1 Protein Domain | Cell Signaling Technology [cellsignal.com]

(-)-Indolactam V: A Technical Guide to its Function as a Protein Kinase C Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indolactam V (ILV) is a synthetically accessible indole (B1671886) alkaloid that serves as a powerful pharmacological tool for studying the protein kinase C (PKC) family of enzymes. As a structural mimic of the endogenous PKC activator diacylglycerol (DAG), ILV provides a stable and potent means to activate PKC isozymes, playing a crucial role in the elucidation of their complex signaling networks. Unlike the structurally related phorbol (B1677699) esters, ILV offers a distinct profile of PKC activation, making it a valuable compound for dissecting the nuanced roles of different PKC isoforms in cellular processes. This technical guide provides an in-depth overview of this compound, including its quantitative interaction with PKC isozymes, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound with various Protein Kinase C (PKC) isozymes and its effects in cellular assays.

Table 1: Binding Affinities of this compound to PKC Isozymes

| PKC Isozyme | Parameter | Value (nM) | Reference |

| PKCα | Kᵢ | 11 | [1] |

| PKCβ | Kᵢ | 6 | [1] |

| PKCγ | Kᵢ | 19 | [1] |

| PKCδ | Kᵢ | 8 | [1] |

| PKCε | Kᵢ | 22 | [1] |

| PKCη | Kᵢ | 16 | [1] |

| η-C1B | Kd | 5.5 | |

| ε-C1B | Kd | 7.7 | |

| δ-C1B | Kd | 8.3 | |

| β-C1A-long | Kd | 18.9 | |

| α-C1A-long | Kd | 20.8 | |

| β-C1B | Kd | 137 | |

| γ-C1A | Kd | 138 | |

| γ-C1B | Kd | 213 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Parameter | Value | Reference |

| HL-60 | Growth Inhibition | EC₅₀ | 5 nM | |

| HL-60 | Cell Adhesion | ED₅₀ | 5.3 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Protein Kinase C (PKC) Activity Assay (Radioactive)

This protocol is adapted from a generic radioactive PKC assay and can be used to measure the kinase activity of purified PKC isozymes in the presence of this compound.

Materials:

-

Purified PKC isozyme (25-100 ng per assay)

-

This compound (in DMSO)

-

Substrate Cocktail: Specific substrate peptide (e.g., QKRPSQRSKYL), Assay Dilution Buffer (ADB)

-

Lipid Activator: Phosphatidylserine (0.5 mg/ml) and Diacylglycerol (0.05 mg/ml) in ADB. Note: For activation by ILV, diacylglycerol can be omitted.

-

Inhibitor Cocktail (optional, for control)

-

Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

P81 Phosphocellulose Paper

-

0.75% Phosphoric Acid

-

Scintillation fluid and counter

-

Microcentrifuge tubes, pipettes, 30°C water bath, vortex mixer

Procedure: [2]

-

Prepare Diluted [γ-³²P]ATP Mixture: Add 10 µl of [γ-³²P]ATP to 90 µl of Magnesium/ATP Cocktail.

-

Reaction Setup (on ice): In a microcentrifuge tube, add the following in order:

-

10 µl of Substrate Cocktail

-

10 µl of ADB (or inhibitor for control)

-

10 µl of Lipid Activator (sonicate on ice for at least one minute before use)

-

10 µl of diluted this compound (to achieve desired final concentration) or DMSO vehicle control.

-

10 µl of purified PKC enzyme preparation.

-

-

Initiate Kinase Reaction: Add 10 µl of the diluted [γ-³²P]ATP mixture to the reaction tube.

-

Incubation: Gently vortex and incubate the tube at 30°C for 10 minutes.

-

Stop Reaction and Spot: Transfer a 25 µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper square.

-

Washing:

-

Wash the P81 paper squares three times with 0.75% phosphoric acid for 5 minutes each.

-

Perform one final wash with acetone for 2 minutes.

-

-

Scintillation Counting:

-

Transfer the dried P81 paper to a scintillation vial.

-

Add 5 ml of scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Compare the counts per minute (CPM) of the samples treated with this compound to the vehicle control to determine the extent of PKC activation.

Competitive [³H]-Phorbol Dibutyrate ([³H]-PDBu) Binding Assay

This assay measures the ability of this compound to compete with the radiolabeled phorbol ester, [³H]-PDBu, for binding to the C1 domain of PKC.

Materials:

-

Cell lysates or purified PKC

-

[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)

-

This compound (in DMSO)

-

Unlabeled PDBu (for determining non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate cofactors like Ca²⁺ and phosphatidylserine)

-

Whatman GF/C filters (pre-treated with 0.5% polyethylenimine)

-

Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

-

Filtration apparatus

Procedure: [3]

-

Reaction Setup: In microcentrifuge tubes, combine:

-

PKC source (cell lysate or purified enzyme)

-

Binding Buffer

-

A fixed concentration of [³H]-PDBu (typically at or below its Kd).

-

Varying concentrations of this compound (competitor).

-

For total binding, add vehicle (DMSO).

-

For non-specific binding, add a high concentration of unlabeled PDBu.

-

-

Incubation: Incubate the reaction mixtures at room temperature for a sufficient time to reach equilibrium (e.g., 4 hours).

-

Filtration: Rapidly filter the incubation mixture through the pre-treated GF/C filters using a vacuum filtration apparatus.

-

Washing: Wash the filters quickly with several volumes of ice-cold Wash Buffer to remove unbound radioligand.

-

Scintillation Counting:

-

Place the filters in scintillation vials.

-

Add scintillation fluid and allow the filters to soak.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]-PDBu binding against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration of ILV that inhibits 50% of specific [³H]-PDBu binding).

-

The Kᵢ value for this compound can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Measurement of Intracellular Calcium Mobilization using Indo-1 AM

This protocol describes how to measure changes in intracellular calcium concentration in response to cellular stimuli, and how this compound, as a PKC activator, can modulate these responses.[4][5][6][7][8]

Materials:

-

Cell suspension (e.g., SH-SY5Y cells)

-

Indo-1 AM (acetoxymethyl ester) fluorescent dye (stock solution in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

Cell Loading Medium (e.g., RPMI with 2% FCS and 25 mM HEPES, pH 7.4)

-

Wash Buffer (e.g., DMEM with 2% FCS)

-

This compound

-

Cellular agonist (e.g., a muscarinic receptor agonist for SH-SY5Y cells)

-

Ionomycin (B1663694) (positive control)

-

EGTA (negative control)

-

Flow cytometer with UV excitation and dual-wavelength emission detection (or a fluorescence plate reader)

-

Cell Preparation: Resuspend cells at a concentration of 1-10 x 10⁶ cells/ml in Cell Loading Medium.

-

Dye Loading:

-

Add Indo-1 AM to the cell suspension to a final concentration of 1-5 µM. If using, pre-mix the Indo-1 AM with Pluronic F-127.

-

Incubate the cells for 30-45 minutes at 37°C in the dark, with gentle mixing every 15 minutes.

-

-

Washing: Wash the cells twice with Wash Buffer to remove extracellular dye.

-

Resuspension: Gently resuspend the cells in the analysis medium at a concentration of approximately 1 x 10⁶ cells/ml and allow them to rest at 37°C for 30-60 minutes.

-

Pre-treatment (optional): To assess the effect of PKC activation on calcium signaling, pre-incubate a sample of the Indo-1-loaded cells with this compound for a specified time.

-

Data Acquisition:

-

Equilibrate the cell suspension to 37°C.

-

Establish a baseline fluorescence ratio for 30-60 seconds using the flow cytometer or plate reader (Excitation: ~350 nm; Emission: ~405 nm for Ca²⁺-bound Indo-1 and ~485 nm for Ca²⁺-free Indo-1).

-

Add the cellular agonist and continue recording the fluorescence ratio for several minutes to observe the calcium flux.

-

For control experiments, use ionomycin to induce a maximal calcium influx and EGTA to chelate extracellular calcium.

-

-

Data Analysis: Analyze the change in the ratio of the two emission wavelengths over time to determine the intracellular calcium concentration.

PKC Translocation Assay

This assay qualitatively or quantitatively assesses the movement of PKC from the cytosol to the plasma membrane upon activation by this compound.

Materials:

-

Adherent cells (e.g., SH-SY5Y) grown on coverslips or in imaging dishes

-

This compound

-

Primary antibody specific for the PKC isozyme of interest

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency on coverslips or imaging dishes.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include a vehicle control (DMSO).

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15-20 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI or Hoechst stain.

-

-

Imaging:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

-

Analysis: Observe the subcellular localization of the PKC isozyme. In untreated cells, PKC should be diffusely localized in the cytoplasm. In cells treated with this compound, a significant portion of the PKC should be translocated to the plasma membrane.

Signaling Pathways and Experimental Workflows

PKC Activation and Downstream Signaling

This compound activates conventional and novel PKC isozymes by binding to their C1 domain. This activation initiates a cascade of downstream signaling events. One of the well-characterized pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK pathway. PKC can activate Raf-1, a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates MEK1/2 (MAPKK). Activated MEK1/2 then phosphorylates and activates ERK1/2 (MAPK). Activated ERK1/2 can translocate to the nucleus and regulate the activity of various transcription factors, leading to changes in gene expression that can influence cell proliferation, differentiation, and survival.[9][10][11][12]

Another important downstream target of PKC is Sphingosine (B13886) Kinase (SK). PKC can phosphorylate and activate SK, leading to the production of sphingosine-1-phosphate (S1P), a bioactive lipid mediator that can act both intracellularly and extracellularly through its own receptors to regulate diverse cellular processes.[13][14]

References

- 1. stemcell.com [stemcell.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. ag.kagawa-u.ac.jp [ag.kagawa-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. bu.edu [bu.edu]

- 7. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 8. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of the ERK signaling cascade in protein kinase C-mediated cell cycle arrest in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | PKC-mediated phosphorylation and activation of the MEK/ERK pathway as a mechanism of acquired trastuzumab resistance in HER2-positive breast cancer [frontiersin.org]

- 11. Protein kinase C activates the MEK-ERK pathway in a manner independent of Ras and dependent on Raf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ERK activation is only one role of PKC in TCR-independent cytotoxic T cell granule exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of atypical protein kinase C by sphingosine 1-phosphate revealed by an aPKC-specific activity reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties and CAS number for (-)-Indolactam V

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Indolactam V is a synthetically accessible indole (B1671886) alkaloid that has garnered significant attention in cellular biology and drug discovery due to its potent activity as a protein kinase C (PKC) activator. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental protocols related to this compound. Its ability to modulate PKC signaling pathways has made it a valuable tool for studying a range of cellular processes, including cell differentiation, proliferation, and apoptosis. This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.

Chemical Properties

This compound is a white to off-white solid powder. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 90365-57-4 | [1][2][3] |

| Molecular Formula | C₁₇H₂₃N₃O₂ | [1][2][3] |

| Molecular Weight | 301.38 g/mol | [1][2][4] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | Not available | [2] |

| Boiling Point | 584 °C at 760 mmHg | [2] |

| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol. | [2][5] |

| Storage Temperature | -20°C | [1][2] |

| Purity | ≥96% (HPLC) | [1] |

| InChI Key | LUZOFMGZMUZSSK-LRDDRELGSA-N | [1] |

| SMILES String | CC(C)[C@@H]1N(C)c2cccc3[nH]cc(C--INVALID-LINK--NC1=O)c23 | [1] |

Biological Activity and Signaling Pathway

This compound is a potent and selective activator of protein kinase C (PKC) isozymes.[2][6] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isozymes.[3] This binding event induces a conformational change in the PKC molecule, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein substrates.

The activation of PKC by this compound triggers a cascade of intracellular signaling events that can influence a wide array of cellular functions. One notable downstream effect is the regulation of transcription factors, such as the Gli family of proteins involved in the Hedgehog signaling pathway.[2] Furthermore, PKC activation can modulate ion channel activity and intracellular calcium levels, impacting processes like cell proliferation and differentiation.[7]

References

- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic analogues (indolactams) of (-)-indolactam-V are new congeners of the teleocidin class of tumor promoters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Indolactam V Analogues as Inhibitors of PAR2-Induced Calcium Mobilization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modular Total Synthesis of Protein Kinase C Activator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-induced mitogenesis in human fetal/neonatal and adult T cells: lower response of neonatal cells and possible regulatory role of monocytes in protein kinase C-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Tumor-Promoting Properties of (-)-Indolactam V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(-)-Indolactam V (ILV) is a synthetically accessible, potent tumor promoter that has become an invaluable tool for studying the mechanisms of carcinogenesis and the complex roles of Protein Kinase C (PKC) signaling. As the core structure of the teleocidin class of natural products, ILV mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the constitutive activation of specific PKC isozymes. This guide provides an in-depth examination of the biochemical and cellular properties of this compound, its mechanism of action, quantitative data on its activity, and detailed protocols for key experimental assays.

Core Mechanism of Action: Protein Kinase C Activation

The primary molecular target of this compound is the Protein Kinase C (PKC) family of serine/threonine kinases, which are critical regulators of cellular growth, differentiation, and apoptosis. ILV functions as a potent agonist for conventional (cPKC: α, βI, βII, γ) and novel (nPKC: δ, ε, η, θ) PKC isozymes.

The activation process involves several key steps:

-

Binding to the C1 Domain: this compound, like the phorbol (B1677699) esters, binds with high affinity to the tandem C1 domains (C1A and C1B) located in the regulatory region of cPKC and nPKC isozymes. This binding site is the same one occupied by the natural activator, diacylglycerol.

-

Conformational Change: The binding of ILV induces a critical conformational change in the PKC enzyme. This change exposes the catalytic kinase domain, which is otherwise masked by an autoinhibitory pseudosubstrate sequence.

-

Membrane Translocation: In its inactive state, PKC resides in the cytosol. Upon binding ILV, the enzyme's affinity for membrane phospholipids (B1166683) is dramatically increased, causing it to translocate from the cytosol to the plasma membrane and other cellular compartments.[1] This translocation is a hallmark of PKC activation.[2][3]

-

Substrate Phosphorylation: Once anchored to the membrane and fully active, PKC can phosphorylate a wide array of downstream protein substrates on their serine or threonine residues, initiating signaling cascades that influence gene expression and cellular behavior, ultimately contributing to a tumor-promoting environment.

Quantitative Biological Data

The potency of this compound is reflected in its high binding affinity for various PKC isozymes and related kinases. The data below has been compiled from vendor technical sheets and public databases.

Table 1: Binding Affinities of this compound for PKC Isozyme C1 Domains

| Target Domain | Binding Constant (Kd) |

|---|---|

| PKCη-C1B | 5.5 nM |

| PKCε-C1B | 7.7 nM |

| PKCδ-C1B | 8.3 nM |

| PKCβ-C1A-long | 18.9 nM |

| PKCα-C1A-long | 20.8 nM |

| PKCβ-C1B | 137 nM |

| PKCγ-C1A | 138 nM |

| PKCγ-C1B | 213 nM |

Data sourced from MedchemExpress product information, based on internal or cited studies.

Table 2: Inhibition Constants (Ki) and Cellular Potency (IC50)

| Target / Assay | Constant | Value | Reference |

|---|---|---|---|

| PKD (cloned, human) | Ki | 38 nM | [4] |

| Gli Luciferase Reporter (Shh-LIGHT2 cells) | IC50 | 33 ± 8 nM |[5] |

Signaling Pathways in Tumor Promotion

Chronic activation of PKC by this compound dysregulates normal cellular processes, fostering an environment conducive to tumor growth. This occurs through the modulation of several downstream signaling pathways. A key event in tumor promotion, particularly in skin carcinogenesis models, is the induction of ornithine decarboxylase (ODC).

-

Ornithine Decarboxylase (ODC) Induction: ODC is the rate-limiting enzyme in the synthesis of polyamines (putrescine, spermidine, spermine). Polyamines are essential for cell proliferation, and their elevated levels are strongly associated with cancer. PKC activation leads to increased transcription and activity of ODC, promoting sustained cell division.[6]

-

MAPK Pathway Activation: PKC can activate the mitogen-activated protein kinase (MAPK) cascade (e.g., Raf-MEK-ERK pathway), which further amplifies pro-proliferative and anti-apoptotic signals.

-

Inflammation and Gene Expression: Activated PKC can trigger the NF-κB signaling pathway, a master regulator of inflammation and immune responses. Chronic inflammation is a well-established driver of tumor progression.

References

- 1. This compound activates protein kinase C and induces changes in muscarinic receptor functions in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translocation assays of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Visualization of the Translocation of the γ-Subspecies of Protein Kinase C in Living Cells Using Fusion Proteins with Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 26986 [pdspdb.unc.edu]

- 5. Indolactam Dipeptides as Nanomolar Gli Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Early induction of ornithine decarboxylase occurs simultaneously with inositol phosphate accumulation in concanavalin A-stimulated rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Indolactam V: A Technical Guide to its Binding Affinity for Protein Kinase C (PKC) Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of (-)-Indolactam V for the regulatory domains of Protein Kinase C (PKC) isozymes. This compound, a synthetically accessible analog of the teleocidin class of natural products, is a potent activator of PKC and serves as a critical tool in studying the cellular functions of this important family of serine/threonine kinases. Its interaction with the C1 domains of PKC, the binding sites for the endogenous ligand diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters, is of significant interest for the development of novel therapeutics targeting PKC-mediated signaling pathways.

Quantitative Binding Affinity Data

This compound exhibits differential binding affinities for the various C1 domains of PKC isozymes. The following tables summarize the reported dissociation constants (Kd) and inhibition constants (Ki) for this compound with several PKC isoforms and their specific C1 domains. This data highlights the selectivity of this compound, particularly its preference for certain novel PKC isoforms.

Table 1: Dissociation Constants (Kd) of this compound for PKC C1 Domains

| PKC Isoform | Domain | Kd (nM) |

| η | C1B | 5.5 |

| ε | C1B | 7.7 |

| δ | C1B | 8.3 |

| β | C1A-long | 18.9 |

| α | C1A-long | 20.8 |

| β | C1B | 137 |

| γ | C1A | 138 |

| γ | C1B | 213 |

Data sourced from MedchemExpress.[1]

Table 2: Inhibition Constants (Ki) of this compound for PKC C1 Domains

| PKC Isoform | Domain | Ki (nM) | Ki (µM) |

| η | CRD2 (surrogate peptide) | 3.36 | - |

| γ | CRD2 (surrogate peptide) | - | 1.03 |

Data sourced from MedchemExpress.[1]

Signaling Pathway and Binding Mechanism

This compound, like phorbol esters and the endogenous ligand diacylglycerol (DAG), binds to the C1 domain located in the regulatory region of conventional and novel PKC isoforms. This binding event recruits the PKC enzyme to the cell membrane, leading to its activation. The activation cascade proceeds through a series of conformational changes that relieve the autoinhibition of the kinase domain, allowing it to phosphorylate downstream target proteins and modulate a wide array of cellular processes. This compound acts as a competitive ligand, displacing [3H]phorbol-12,13-dibutyrate ([3H]PDBu) from its binding site on the C1 domain.

PKC Activation Signaling Pathway

Experimental Protocols

The determination of binding affinity of this compound to PKC C1 domains is typically achieved through competitive binding assays. The most common methods are radioligand binding assays and fluorescence polarization assays.

Radioligand Binding Assay

This method measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand, commonly [3H]phorbol-12,13-dibutyrate ([3H]PDBu), from the PKC C1 domain.

Materials:

-

Purified recombinant PKC isozymes or synthetic C1 domain peptides.

-

[3H]PDBu (radioligand).

-

This compound (competitor).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM CaCl2, 1 mg/mL bovine serum albumin (BSA).

-

Phosphatidylserine (PS) and dioleoylglycerol (DOG) vesicles.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Preparation of Lipid Vesicles: Prepare sonicated vesicles of PS and DOG in the assay buffer.

-

Assay Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC enzyme or C1 peptide, and varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of [3H]PDBu (typically at or below its Kd value) to initiate the binding reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the PKC-ligand complex, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]PDBu (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger molecule like a PKC C1 domain. In a competitive format, unlabeled this compound displaces the fluorescent tracer, leading to a decrease in fluorescence polarization.

Materials:

-

Purified recombinant PKC isozymes or synthetic C1 domain peptides.

-

A fluorescently labeled ligand for the C1 domain (e.g., a fluorescent phorbol ester analog).

-

This compound (competitor).

-

Assay Buffer: e.g., 20 mM HEPES (pH 7.4), 150 mM NaCl, with additives like 0.1% BSA and 0.01% Tween-20 to minimize non-specific binding.

-

A microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare solutions of the PKC C1 domain, the fluorescent tracer, and a dilution series of this compound in the assay buffer.

-

Assay Setup: In a suitable microplate (e.g., a black, low-binding 384-well plate), add a fixed concentration of the PKC C1 domain and the fluorescent tracer.

-

Competitor Addition: Add varying concentrations of this compound to the wells. Include control wells with no competitor (maximum polarization) and wells with no PKC enzyme (minimum polarization).

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific interaction being studied.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. The instrument excites the sample with polarized light and measures the intensity of the emitted light parallel and perpendicular to the excitation plane.

-